molecular formula C19H16N4O2 B2410984 (E)-methyl 2-((2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)amino)benzoate CAS No. 578756-85-1

(E)-methyl 2-((2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)amino)benzoate

Cat. No.: B2410984
CAS No.: 578756-85-1
M. Wt: 332.363
InChI Key: ULFYJRUNGOLFFY-OUKQBFOZSA-N
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Description

(E)-methyl 2-((2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoimidazole moiety, which is known for its biological activity, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-((2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)amino)benzoate typically involves a multi-step process. The initial step often includes the formation of the benzoimidazole core, followed by the introduction of the cyano group and the vinyl moiety. The final step involves the esterification of the benzoic acid derivative to form the methyl ester. Specific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated synthesis, can enhance efficiency and scalability. Purification techniques like crystallization and chromatography are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-((2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The benzoimidazole moiety can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction and desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(E)-methyl 2-((2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-methyl 2-((2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The benzoimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The cyano group and vinyl moiety may also contribute to the compound’s biological activity by forming covalent bonds with target molecules, leading to the modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-methyl 2-((2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)amino)benzoate is unique due to its combination of a benzoimidazole core, cyano group, and vinyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 2-[[(E)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c1-23-17-10-6-5-9-16(17)22-18(23)13(11-20)12-21-15-8-4-3-7-14(15)19(24)25-2/h3-10,12,21H,1-2H3/b13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFYJRUNGOLFFY-OUKQBFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=CNC3=CC=CC=C3C(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C/NC3=CC=CC=C3C(=O)OC)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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